Cas no 660431-67-4 (Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]-)
Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
- 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene
- 1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene
- A-TOSYL-(2,3-DIFLUOROBENZYL) ISOCYANIDE
- α-Tosyl-(2,3-difluorobenzyl)isocyanide
- ?-Tosyl-(2,3-difluorobenzyl)isocyanide
- A8930
- AK113842
- KB-216320
- PubChem11899
- FT-0604132
- AKOS016009766
- SCHEMBL5774318
- 1,2-difluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
- 660431-67-4
- 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
- DTXSID10674271
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- MDL: MFCD11519215
- Inchi: 1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)12-4-3-5-13(16)14(12)17/h3-9,15H,1H3
- InChI Key: WGVYWHBARPHMBW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C(C1C=CC=C(C=1F)F)[N+]#[C-])(=O)=O
Computed Properties
- Exact Mass: 307.04793
- Monoisotopic Mass: 307.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.9A^2
- XLogP3: 3.2
Experimental Properties
- PSA: 38.5
Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]- Security Information
- Storage Condition:Sealed in dry,2-8°C(BD170782)
Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092285-1g |
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene |
660431-67-4 | 95% | 1g |
$514.80 | 2023-09-01 | |
| Alichem | A019092285-5g |
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene |
660431-67-4 | 95% | 5g |
$1732.00 | 2023-09-01 | |
| Ambeed | A427922-1g |
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene |
660431-67-4 | 95+% | 1g |
$455.0 | 2025-04-17 |
Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]- Suppliers
Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
Chemical Compound CAS No. 660431-67-4: Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]
The compound with CAS No. 660431-67-4, known as Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl], is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms at the 1 and 2 positions and a complex substituent at the 3 position. The substituent itself consists of an isocyano group attached to a methyl group that is further connected to a sulfonyl group derived from a 4-methylphenyl moiety.
Recent studies have highlighted the potential of this compound in advanced materials development. Researchers have explored its ability to act as a precursor for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The presence of the sulfonyl group contributes significantly to these properties by introducing strong electron-withdrawing effects, which stabilize the polymer chains under high-temperature conditions. Furthermore, the fluorine atoms on the benzene ring enhance the overall chemical resistance of the material, making it suitable for applications in harsh environments.
In the pharmaceutical industry, this compound has shown promise as an intermediate in drug design. Its structure allows for precise functionalization at multiple sites, enabling researchers to tailor its properties for specific therapeutic applications. For instance, modifications to the sulfonyl group have been investigated to improve bioavailability and reduce toxicity in preclinical models. The isocyano group also serves as a reactive site for further chemical transformations, facilitating the creation of bioactive molecules with complex architectures.
From a synthetic standpoint, the preparation of Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl] involves a multi-step process that combines fluorination techniques with advanced coupling reactions. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has enabled more efficient formation of the sulfonyl-substituted benzene derivative.
The environmental impact of this compound has also been a topic of recent research. Studies have demonstrated that its degradation products are non-toxic and do not pose significant risks to aquatic ecosystems. This makes it an attractive option for industries seeking environmentally friendly alternatives in their production processes.
In conclusion, Benzene,1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl] represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for scientists and engineers working on cutting-edge innovations in materials science and pharmaceuticals.
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